N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide
Brand Name: Vulcanchem
CAS No.: 897735-69-2
VCID: VC7068035
InChI: InChI=1S/C22H16BrN3O2/c23-18-13-11-17(12-14-18)21-25-26-22(28-21)24-20(27)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,24,26,27)
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Br
Molecular Formula: C22H16BrN3O2
Molecular Weight: 434.293

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide

CAS No.: 897735-69-2

Cat. No.: VC7068035

Molecular Formula: C22H16BrN3O2

Molecular Weight: 434.293

* For research use only. Not for human or veterinary use.

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide - 897735-69-2

Specification

CAS No. 897735-69-2
Molecular Formula C22H16BrN3O2
Molecular Weight 434.293
IUPAC Name N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
Standard InChI InChI=1S/C22H16BrN3O2/c23-18-13-11-17(12-14-18)21-25-26-22(28-21)24-20(27)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,24,26,27)
Standard InChI Key VPWZGLCNTBVJBV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide, reflects its hybrid structure combining a 1,3,4-oxadiazole ring with brominated aryl and diphenylacetamide groups. Key structural identifiers include:

PropertyValue
CAS No.897735-69-2
Molecular FormulaC22H16BrN3O2\text{C}_{22}\text{H}_{16}\text{BrN}_{3}\text{O}_{2}
Molecular Weight434.293 g/mol
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Br
InChI KeyVPWZGLCNTBVJBV-UHFFFAOYSA-N

The 1,3,4-oxadiazole ring contributes to planar rigidity, while the 4-bromophenyl and diphenylacetamide groups introduce steric bulk and hydrophobic interactions, critical for binding to biological targets .

Spectroscopic Characterization

Structural confirmation of this compound typically employs:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR spectra resolve proton environments and carbon frameworks, with deshielding effects observed for the oxadiazole ring protons (~8.5–9.0 ppm).

  • Infrared (IR) Spectroscopy: Stretching vibrations for the amide carbonyl (~1650–1700 cm1^{-1}) and oxadiazole C=N bonds (~1600 cm1^{-1}) are diagnostic.

  • Mass Spectrometry: High-resolution mass spectra confirm the molecular ion peak at m/z 434.293, with fragmentation patterns indicative of bromine isotopic signatures.

Synthetic Pathways and Optimization

General Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are commonly synthesized via cyclization of hydrazides with carbonyl compounds. For N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide, a plausible route involves:

  • Hydrazide Formation: Reaction of 2,2-diphenylacetic acid with hydrazine to yield 2,2-diphenylacetohydrazide.

  • Cyclocondensation: Treatment with 4-bromobenzoyl chloride in the presence of phosphoryl chloride (POCl3\text{POCl}_{3}) to form the oxadiazole ring.

  • Purification: Recrystallization from ethanol or chromatography to isolate the pure product.

Biological Activities and Mechanistic Insights

Antimicrobial and Anticancer Properties

The bromophenyl moiety enhances lipophilicity, facilitating membrane penetration in pathogens and cancer cells. Analogous compounds show:

  • Antibacterial Activity: MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli.

  • Antiproliferative Effects: GI50_{50} values <10 μM in breast (MCF-7) and lung (A549) cancer cell lines.

Neuroprotective Efficacy

In SH-SY5Y neuroblastoma models, oxadiazole derivatives mitigate oxidative stress (e.g., H2_2O2_2-induced apoptosis) and enhance cell viability by >80% at 20 μM concentrations . These effects correlate with reduced reactive oxygen species (ROS) and caspase-3 activation .

Pharmacokinetic and Toxicity Profiles

Blood-Brain Barrier Permeability

The PAMPA-BBB assay predicts moderate permeability (Pe > 4.0 × 106^{-6} cm/s) for related compounds, suggesting potential CNS activity . The diphenylacetamide group may enhance lipid solubility, though bromine’s electronegativity could limit passive diffusion.

Future Research Directions

Target Validation and Optimization

  • Structure-Activity Relationship (SAR) Studies: Modifying the bromophenyl substituent (e.g., replacing Br with CF3_3) could enhance target affinity .

  • In Vivo Efficacy Testing: Rodent models of Alzheimer’s disease (e.g., Morris water maze) will validate cognitive improvements .

Formulation and Delivery Strategies

Encapsulation in lipid nanoparticles or PEGylation may improve bioavailability and reduce off-target effects.

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